2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol CAS 1353975-37-7 properties
2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol CAS 1353975-37-7 properties
An In-Depth Technical Guide to 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS 1353975-37-7)
Disclaimer: The following technical guide has been compiled to provide a comprehensive overview of the predicted properties, synthesis, and potential applications of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS 1353975-37-7). Due to the limited publicly available data for this specific compound, this guide is largely based on the known characteristics of structurally similar molecules. All information should be treated as predictive and used in conjunction with further experimental validation.
Introduction
2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol is a tertiary amino alcohol. Its structure combines a dichlorinated benzene ring, an ethylamino group, and a primary alcohol. This unique combination of functional groups suggests its potential utility as a chemical intermediate in various synthetic applications, particularly in the fields of medicinal chemistry and materials science. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource, drawing upon data from analogous compounds to predict its physicochemical properties, outline plausible synthetic routes, and discuss potential areas of application and necessary safety precautions.
Predicted Physicochemical Properties
The physicochemical properties of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol have been estimated based on structurally related compounds. A summary of these predicted properties is presented in Table 1.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₁H₁₅Cl₂NO | Based on chemical structure |
| Molecular Weight | 252.15 g/mol | Calculated from the molecular formula |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar N-benzylated ethanolamines |
| Boiling Point | > 200 °C | Inferred from related compounds like benzyl alcohol (205 °C)[1] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Limited solubility in water. | General solubility of similar organic compounds |
| pKa | ~8-9 for the tertiary amine | Typical range for tertiary amines |
Synthesis Methodologies
The synthesis of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol can be approached through several established organic chemistry transformations. The most plausible and efficient method is reductive amination, which offers high selectivity and good yields. An alternative, though potentially less selective, method is the direct alkylation of N-ethylethanolamine.
Primary Recommended Synthesis: Reductive Amination
Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[2][3] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of an aldehyde or ketone with an amine, followed by its in-situ reduction to the corresponding amine. For the synthesis of the target compound, this would involve the reaction of 2,5-dichlorobenzaldehyde with N-ethylethanolamine in the presence of a suitable reducing agent.
Rationale for Method Selection:
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High Selectivity: This method is highly selective for the formation of the desired tertiary amine, with minimal risk of over-alkylation that can be a significant side reaction in direct alkylation methods.[4]
-
Mild Reaction Conditions: Reductive amination can be carried out under mild conditions, which helps in preserving sensitive functional groups.
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Good to Excellent Yields: The reaction is known to proceed with high efficiency, providing good to excellent yields of the final product.[5]
Materials:
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2,5-Dichlorobenzaldehyde
-
N-ethylethanolamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM), anhydrous
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Methanol (MeOH)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dichlorobenzaldehyde (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
Add N-ethylethanolamine (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM.
-
Slowly add the slurry of the reducing agent to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol.
Caption: Reductive amination workflow for the synthesis of the target compound.
Alternative Synthetic Route: Direct Alkylation
An alternative approach is the direct N-alkylation of N-ethylethanolamine with 2,5-dichlorobenzyl halide (bromide or chloride).[6] This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Potential Challenges:
-
Over-alkylation: A significant challenge with this method is the potential for the starting secondary amine to react with another molecule of the alkylating agent, leading to the formation of a quaternary ammonium salt.[7]
-
Reaction Conditions: The reaction may require elevated temperatures and careful control of stoichiometry to maximize the yield of the desired product.
Potential Applications and Research Directions
While no specific applications for 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol have been documented, its structural motifs suggest several areas for potential investigation:
-
Pharmaceutical Intermediate: The dichlorobenzyl group is present in some pharmacologically active compounds.[8] This molecule could serve as a building block for the synthesis of novel therapeutic agents.
-
Corrosion Inhibitors: Amino alcohols are known to be effective corrosion inhibitors for various metals. The presence of the aromatic ring and heteroatoms could enhance its adsorption on metal surfaces.
-
Ligand Synthesis: The tertiary amine and hydroxyl groups can act as coordination sites for metal ions, making it a potential precursor for the synthesis of novel ligands and metal complexes with catalytic or other interesting properties.
Safety and Handling
No specific safety data is available for 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol. However, based on the safety profiles of structurally related compounds such as dichlorobenzyl alcohols and other N-substituted ethanolamines, the following precautions are recommended:
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.[2]
-
Keep away from heat, sparks, and open flames.[9]
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][9]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[2]
Structural Relationship Diagram
The following diagram illustrates the structural relationship between the target compound and the analogues used to infer its properties in this guide.
Sources
- 1. osti.gov [osti.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 8. CN105503616A - Catalytic synthesis method of N-substituent ethanolamine compound - Google Patents [patents.google.com]
- 9. US2194314A - Preparation of n-substituted alkylol amines - Google Patents [patents.google.com]
